molecular formula C20H19N3O2 B252040 6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide

6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide

Cat. No.: B252040
M. Wt: 333.4 g/mol
InChI Key: TVJITSAQJNKPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide (MNEN) is a chemical compound that has garnered interest in the scientific research community due to its potential applications in various fields. MNEN is a nicotinamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide's mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways. This compound has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response. These effects on signaling pathways may contribute to this compound's anti-cancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of neuronal damage, and the reduction of inflammation. This compound has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to increase glucose uptake in cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide has several advantages for use in lab experiments, including its high yield and purity in synthesis, its potential in various scientific research applications, and its ability to regulate various signaling pathways. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand this compound's mechanism of action and its effects on signaling pathways. Other future directions for research include the development of more efficient synthesis methods for this compound and the investigation of its potential side effects and toxicity.

Synthesis Methods

6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide has been synthesized through various methods, including the reaction of 6-amino-nicotinamide with 2-naphthoyl chloride and 2-chloroethylamine hydrochloride in the presence of triethylamine. Another synthesis method involves the reaction of 2-naphthoyl chloride with 6-methylnicotinamide in the presence of potassium carbonate and 2-chloroethylamine hydrochloride. These synthesis methods have resulted in the formation of this compound with high yields and purity.

Scientific Research Applications

6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

6-methyl-N-[2-(naphthalene-2-carbonylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-14-6-7-18(13-23-14)20(25)22-11-10-21-19(24)17-9-8-15-4-2-3-5-16(15)12-17/h2-9,12-13H,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

TVJITSAQJNKPBG-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.